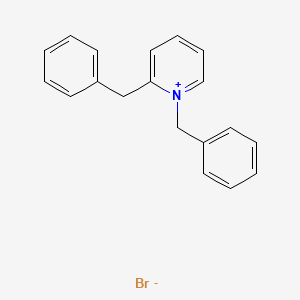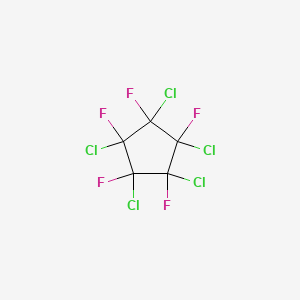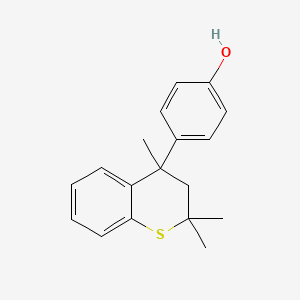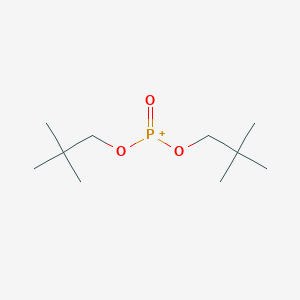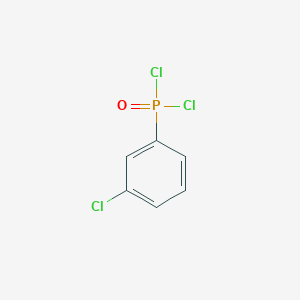
(3-Chlorophenyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C6H4Cl3P. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 3-chlorophenyl group and two chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)phosphonic dichloride can be synthesized through the reaction of 3-chlorophenylphosphonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the phosphonic acid to the dichloride form.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors that can handle the corrosive nature of the reagents and the high temperatures required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonates, phosphonamides, and phosphonothioates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorophenylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form phosphonate esters.
Amines: Reacts with amines to form phosphonamides, often requiring a base to neutralize the hydrochloric acid formed.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Phosphonate Esters: Formed from reactions with alcohols.
Phosphonamides: Formed from reactions with amines.
Phosphonothioates: Formed from reactions with thiols.
Applications De Recherche Scientifique
(3-Chlorophenyl)phosphonic dichloride is used in various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of flame retardants and plasticizers.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is involved in the development of drugs that target specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)phosphonic dichloride involves its reactivity with nucleophiles. The compound’s phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various phosphonate derivatives. These reactions often involve the formation of a pentavalent intermediate, which then collapses to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic dichloride: Similar in structure but lacks the chlorine substituent on the phenyl ring.
Diphenylphosphinic chloride: Contains two phenyl groups instead of one.
Dichlorophenylphosphine oxide: Similar but contains an oxygen atom bonded to the phosphorus.
Uniqueness
(3-Chlorophenyl)phosphonic dichloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of products formed in its reactions. This chlorine substituent can also affect the compound’s physical properties, such as its boiling point and solubility.
Propriétés
Numéro CAS |
23415-70-5 |
|---|---|
Formule moléculaire |
C6H4Cl3OP |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
1-chloro-3-dichlorophosphorylbenzene |
InChI |
InChI=1S/C6H4Cl3OP/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
Clé InChI |
NPSQKZYMLLGKLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



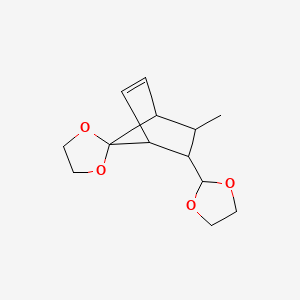
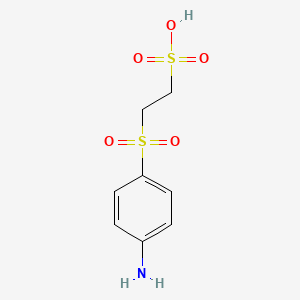
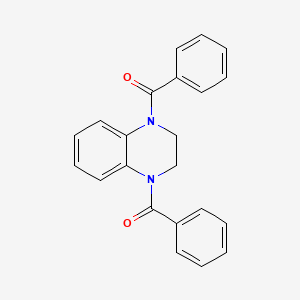
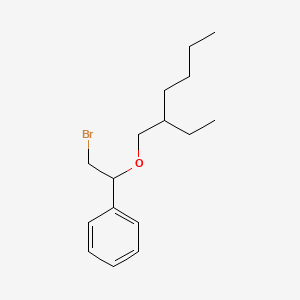

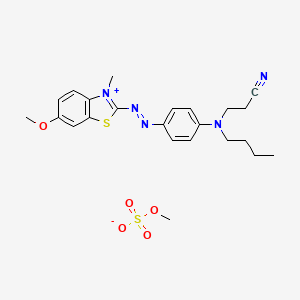


![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
